molecular formula C10H13ClO2 B032893 1-(3-Chloropropoxy)-4-methoxybenzene CAS No. 20744-03-0

1-(3-Chloropropoxy)-4-methoxybenzene

Cat. No. B032893
CAS RN: 20744-03-0
M. Wt: 200.66 g/mol
InChI Key: SJZQJMFKQYZZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810713

Procedure details

A solution of sodium hydroxide 20.0 g (0.5 mole in 300 ml of water and p-methoxyphenol, 62.1 g (0.5 mole) in 300 ml of dioxane was stirred for 1 hour at room temperature. 1-Chloro-3-bromopropane (472.35 g, 3.0 mole) in 100 ml of dioxane was added, and the reaction mixture was stirred overnight at 80° C. The lower layer was separated and the aqueous layer extracted with hexane. The lower layer and hexane layer were combined, dried, and solvent was removed in vacuo. The residue was dissolved in chloroform and extracted with 5% sodium hydroxide; removal of chloroform by evaporation gave a yellow oil. A 10 g sample of the oil was subjected to column chromatography on silica gel with an elution series composed of hexane-methylene chloride-methanol. This furnished 9.64 g (79.3% based on the aliquot taken) of pure clear oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
472.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
hexane methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][CH2:4][CH2:5][CH2:6]Br.[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(Cl)Cl.[CH3:17][OH:18]>O.COC1C=CC(O)=CC=1.O1CCOCC1>[Cl:3][CH2:4][CH2:5][CH2:6][O:1][C:10]1[CH:9]=[CH:8][C:13]([O:18][CH3:17])=[CH:12][CH:11]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
472.35 g
Type
reactant
Smiles
ClCCCBr
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
hexane methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The lower layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
removal of chloroform
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
gave a yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCCOC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.